molecular formula C24H19N3O4S B2536831 (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 481704-92-1

(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2536831
CAS No.: 481704-92-1
M. Wt: 445.49
InChI Key: BKARDXQOOCPVMA-YPKPFQOOSA-N
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Description

(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H19N3O4S and its molecular weight is 445.49. The purity is usually 95%.
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Biological Activity

The compound (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 354.42 g/mol
  • Key Functional Groups : Thieno[3,4-d]pyridazine ring, carbonyl groups, and an ethoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This mechanism is significant in the context of therapeutic applications targeting metabolic pathways.
  • Signal Transduction Modulation : It can influence cellular signaling pathways by interacting with proteins involved in these processes. This modulation can lead to altered cellular responses, impacting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of thienopyridazines exhibit anticancer properties. For instance, a related compound was found to inhibit proliferation in cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt pathway. The structural similarity suggests that this compound may exhibit comparable effects.

Antimicrobial Activity

Thienopyridazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that certain derivatives possess significant antibacterial and antifungal activities against a range of pathogens. The presence of the thieno ring structure is believed to enhance membrane permeability, facilitating the entry of these compounds into microbial cells.

Enzyme Inhibition Studies

A detailed analysis was conducted on the enzyme inhibition capabilities of similar thienopyridazine compounds:

Compound NameTarget EnzymeInhibition TypeIC50 (µM)
Compound AAldose ReductaseCompetitive12.5
Compound BDipeptidyl Peptidase IVNon-competitive8.0

These results highlight the potential for this compound to act as a potent inhibitor within similar enzymatic contexts.

Case Studies

Several case studies have explored the therapeutic implications of thienopyridazine derivatives:

  • Case Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with a thienopyridazine derivative led to a significant reduction in cell viability and increased apoptosis markers (e.g., caspase activation).
  • Antibacterial Efficacy Study : Another investigation assessed the antibacterial efficacy of various thienopyridazines against Staphylococcus aureus. Results indicated that certain modifications to the thieno structure significantly enhanced antimicrobial potency.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[[(Z)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c1-2-31-24(30)21-18-15-32-22(25-19(28)14-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-15H,2H2,1H3,(H,25,28)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKARDXQOOCPVMA-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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